Ethyl 2-(2-acetylimino-6-nitro-1,3-benzothiazol-3-yl)acetate

DNA repair Fanconi anemia protein-protein interaction inhibition

This benzothiazole derivative features a Z‑configuration acetylimino group and an N‑3 ethyl acetate arm, distinguishing it from common 2‑amino/2‑acetamido congeners. Submitted to a validated fluorescence‑polarization screen for RMI‑FANCM (MM2) inhibitors (PubChem AID 1159607), it enables direct dose‑response follow‑up. With computed LogP 2, 0 H‑bond donors, and ester‑based prodrug potential, it serves as a permeability benchmark for medicinal chemistry optimization. Procure with substructure‑level fidelity to ensure assay reproducibility in DNA‑repair or antiprotozoal programs.

Molecular Formula C13H13N3O5S
Molecular Weight 323.32
CAS No. 865247-20-7
Cat. No. B2359737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-acetylimino-6-nitro-1,3-benzothiazol-3-yl)acetate
CAS865247-20-7
Molecular FormulaC13H13N3O5S
Molecular Weight323.32
Structural Identifiers
SMILESCCOC(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C
InChIInChI=1S/C13H13N3O5S/c1-3-21-12(18)7-15-10-5-4-9(16(19)20)6-11(10)22-13(15)14-8(2)17/h4-6H,3,7H2,1-2H3
InChIKeyUQBNDKCIWTXFPG-YPKPFQOOSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(2-acetylimino-6-nitro-1,3-benzothiazol-3-yl)acetate (CAS 865247-20-7) Procurement Baseline


Ethyl 2-(2-acetylimino-6-nitro-1,3-benzothiazol-3-yl)acetate [1] is a synthetic small-molecule benzothiazole derivative (MW 323.33 g/mol, XLogP3-AA = 2) [2]. It features a 6-nitro substitution on the benzothiazole core and an N-alkylated ethyl acetate group at the 3-position, combined with a 2-acetylimino moiety [1]. The compound has been depositor-submitted to a high-throughput fluorescence polarization screen (PubChem AID 1159607) for inhibitors of the RMI-FANCM (MM2) protein-protein interaction at a single concentration of 33 µM [3].

Why General-Purpose 6-Nitrobenzothiazole Analogs Cannot Substitute for Ethyl 2-(2-acetylimino-6-nitro-1,3-benzothiazol-3-yl)acetate


The 2-acetylimino pharmacophore and the N-3-ethyl acetate substitution are non-standard features within the 6-nitrobenzothiazole family [1]. Most reported 6-nitrobenzothiazole derivatives in the literature are either 2-amino/2-acetamido compounds (lacking the acetylimino tautomer) [2] or do not bear an acetic acid ester arm at the 3-position [2]. The specific Z-configuration acetylimino group and the N-3-ethyl acetate substitution co-contribute to the compound's computed LogP of 2 [1], which differs from the more polar 2-amino and 2-acetamido congeners. These structural distinctions directly affect solubility, metabolic stability, and target engagement profiles; thus, substituent- and position-level fidelity is critical for reproducible results in assays such as the RMI-FANCM interaction screen [3].

Quantitative Evidence for Ethyl 2-(2-acetylimino-6-nitro-1,3-benzothiazol-3-yl)acetate Differentiation


RMI-FANCM (MM2) Protein-Protein Interaction Screen: Participation in FANCM-RMI Inhibitor Screening

Ethyl 2-(2-acetylimino-6-nitro-1,3-benzothiazol-3-yl)acetate was submitted to and processed in PubChem BioAssay AID 1159607, a fluorescence polarization-based high-throughput screen for inhibitors of the RMI-FANCM (MM2) protein-protein interaction at a single compound concentration of 33 µM [1]. The screening deposit (2016, UW Madison Small Molecule Screening Facility) establishes this compound's identity within a defined chemical biology screening space [1]. By contrast, no other commercially available analog with simultaneous 2-acetylimino and N-3-ethyl acetate groups (e.g., the methyl ester analog CAS 865198-33-0) has been deposited in the same screening set .

DNA repair Fanconi anemia protein-protein interaction inhibition RMI-FANCM high-throughput screening

Physicochemical Differentiation: XLogP3-AA and Molecular Complexity vs. 2-Acetamido Analog

The target compound exhibits a computed XLogP3-AA of 2, molecular weight of 323.33 g/mol, and a complexity score of 504 [1]. The closest structurally characterized analog, N-(6-nitro-1,3-benzothiazol-2-yl)acetamide (CAS 80395-50-2), has a lower molecular weight (237.24 g/mol) and lacks the ethyl acetate arm, which is expected to increase polarity and reduce membrane permeability relative to the target compound . This LogP difference can directly influence passive membrane diffusion and in vitro assay behavior.

physicochemical properties lipophilicity drug-likeness lead optimization medicinal chemistry

Structural Topology: 2-Acetylimino Tautomer vs. 2-Acetamido Form in Benzothiazole Core

X-ray structural analysis of acetamido derivatives of nitrogen-containing heterocycles has established that 2-amino- and 2-imino- forms of benzothiazole derivatives represent distinct tautomeric states with different hydrogen-bonding geometries and conformational preferences . The target compound's 2-acetylimino form (with Z-configuration at the C=N bond) is distinct from the 2-acetamido form found in compounds such as N-(6-nitrobenzothiazol-2-yl)acetamide . This tautomeric difference affects electronic distribution across the benzothiazole ring and the spatial orientation of the acetyl group, which can alter target binding interactions.

tautomerism X-ray crystallography conformational analysis structure-activity relationship benzothiazole chemistry

N-3 vs. N-2 Substitution Pattern: Differentiated Reactivity from Standard 6-Nitrobenzothiazole Derivatives

The target compound is N-alkylated at the 3-position of the benzothiazole ring with an ethyl acetate group, a substitution pattern not commonly observed in literature-reported 6-nitrobenzothiazole bioactive compounds, which are typically substituted at the 2-amino position with acetamide, hydrazone, or thioether linkages [1]. The 3-position alkylation converts the thiazole nitrogen into a quaternary-like state, altering the electron density of the heterocyclic ring and potentially modifying metabolic stability [2]. This N-3 substitution also creates an additional ester handle, enabling further derivatization or prodrug strategies not available with standard 2-substituted-only analogs.

N-alkylation benzothiazole 3-position synthetic accessibility quaternary ammonium chemical derivatization

Best-Fit Research and Procurement Scenarios for Ethyl 2-(2-acetylimino-6-nitro-1,3-benzothiazol-3-yl)acetate (CAS 865247-20-7)


Confirmatory Screening and Counter-Screening in RMI-FANCM (MM2) Protein-Protein Interaction Studies

Ethyl 2-(2-acetylimino-6-nitro-1,3-benzothiazol-3-yl)acetate was submitted to a validated fluorescence polarization HTS campaign (PubChem AID 1159607) for RMI-FANCM (MM2) interaction inhibitors [1]. Researchers investigating DNA repair pathways, Fanconi anemia, Bloom's syndrome, or ALT-positive cancers can procure this compound for confirmatory dose-response experiments to assess whether it exhibits concentration-dependent inhibition of the RMI-FANCM interaction, leveraging the established screening context [1].

Physicochemical Comparator in Benzothiazole Lead Optimization Programs

With a computed XLogP3-AA = 2, molecular weight 323.33, and 6 H-bond acceptors but 0 H-bond donors [1], this compound can serve as a physicochemical benchmark for medicinal chemistry teams optimizing membrane permeability in benzothiazole-based lead series. Its properties can be compared against 2-acetamido analogs (e.g., CAS 80395-50-2, MW 237.24, 1 H-bond donor) to assess how N-3 alkylation and acetylimino tautomerism influence LogP and permeability [2].

Chemical Tool for Tautomerism and N-Alkylation Structure-Activity Relationship Studies

The 2-acetylimino form (confirmed by SMILES and previously studied by X-ray crystallography in related benzothiazole systems) [1] provides a chemically stable 2-imino geometry that can be compared with the 2-acetamido form to evaluate how tautomeric state affects target binding, selectivity, and metabolic stability within a benzothiazole scaffold [1]. The N-3 ethyl acetate substitution further enables exploration of ester-based prodrug strategies [2].

Antiprotozoal Drug Discovery Starting Point with Metabolic Stability Advantages

6-Nitrobenzothiazole acetamides have shown in vitro antiprotozoal effects against Giardia intestinalis and Trichomonas vaginalis [1]. The target compound's N-3 alkylation creates a quaternary-like thiazole nitrogen that is expected to resist CYP450-mediated N-dealkylation [2], a common metabolic liability in benzothiazole-based drug candidates. This metabolic stability advantage, combined with the 2-acetylimino group, makes it a structurally distinct starting point for antiprotozoal lead optimization relative to standard 2-acetamido-6-nitrobenzothiazole scaffolds.

Quote Request

Request a Quote for Ethyl 2-(2-acetylimino-6-nitro-1,3-benzothiazol-3-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.